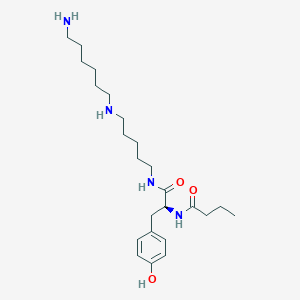
Nks7lvn2AL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((1S)-1-((5-((6-AMINOHEXYL)AMINO)PENTYL)CARBAMOYL)-2-(4-HYDROXYPHENYL)ETHYL)BUTANAMIDE, commonly referred to by its identifier Nks7lvn2AL, is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate molecular structure, which includes multiple functional groups that contribute to its reactivity and versatility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-((1S)-1-((5-((6-AMINOHEXYL)AMINO)PENTYL)CARBAMOYL)-2-(4-HYDROXYPHENYL)ETHYL)BUTANAMIDE involves several steps, starting with the preparation of intermediate compounds. The process typically includes:
Formation of the amide bond: This is achieved by reacting an amine with a carboxylic acid derivative under controlled conditions.
Introduction of the hydroxyl group: This step involves the selective hydroxylation of an aromatic ring.
Coupling reactions: These are used to link the various functional groups together, often employing catalysts to enhance the reaction efficiency.
Industrial Production Methods
In an industrial setting, the production of N-((1S)-1-((5-((6-AMINOHEXYL)AMINO)PENTYL)CARBAMOYL)-2-(4-HYDROXYPHENYL)ETHYL)BUTANAMIDE is scaled up using large reactors and continuous flow systems. These methods ensure consistent quality and yield while minimizing the production costs. The use of automated systems and real-time monitoring helps in maintaining the reaction conditions within the desired parameters.
Analyse Des Réactions Chimiques
Types of Reactions
N-((1S)-1-((5-((6-AMINOHEXYL)AMINO)PENTYL)CARBAMOYL)-2-(4-HYDROXYPHENYL)ETHYL)BUTANAMIDE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amide bond can be reduced to an amine under specific conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nitrating agents are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the amide bond produces an amine.
Applications De Recherche Scientifique
N-((1S)-1-((5-((6-AMINOHEXYL)AMINO)PENTYL)CARBAMOYL)-2-(4-HYDROXYPHENYL)ETHYL)BUTANAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in cellular processes and signaling pathways.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of N-((1S)-1-((5-((6-AMINOHEXYL)AMINO)PENTYL)CARBAMOYL)-2-(4-HYDROXYPHENYL)ETHYL)BUTANAMIDE involves its interaction with specific molecular targets within cells. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. This can lead to changes in cellular behavior, such as altered gene expression or enzyme activity.
Comparaison Avec Des Composés Similaires
N-((1S)-1-((5-((6-AMINOHEXYL)AMINO)PENTYL)CARBAMOYL)-2-(4-HYDROXYPHENYL)ETHYL)BUTANAMIDE is unique due to its specific combination of functional groups and molecular structure. Similar compounds include:
- **N-((1S)-1-((5-AMINOHEXYL)AMINO)PENTYL)CARBAMOYL)-2-(4-HYDROXYPHENYL)ETHYL)BUTANAMIDE
- N-((1S)-1-((5-((6-AMINOHEXYL)AMINO)PENTYL)CARBAMOYL)-2-(4-HYDROXYPHENYL)ETHYL)BUTANAMIDE
These compounds share some structural similarities but differ in their specific functional groups and reactivity, making N-((1S)-1-((5-((6-AMINOHEXYL)AMINO)PENTYL)CARBAMOYL)-2-(4-HYDROXYPHENYL)ETHYL)BUTANAMIDE unique in its applications and properties.
Propriétés
Numéro CAS |
401601-07-8 |
|---|---|
Formule moléculaire |
C24H42N4O3 |
Poids moléculaire |
434.6 g/mol |
Nom IUPAC |
N-[(2S)-1-[5-(6-aminohexylamino)pentylamino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]butanamide |
InChI |
InChI=1S/C24H42N4O3/c1-2-10-23(30)28-22(19-20-11-13-21(29)14-12-20)24(31)27-18-9-5-8-17-26-16-7-4-3-6-15-25/h11-14,22,26,29H,2-10,15-19,25H2,1H3,(H,27,31)(H,28,30)/t22-/m0/s1 |
Clé InChI |
QVOGBBWMRBXMPM-QFIPXVFZSA-N |
SMILES isomérique |
CCCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCCCCCNCCCCCCN |
SMILES canonique |
CCCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCCCCCNCCCCCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


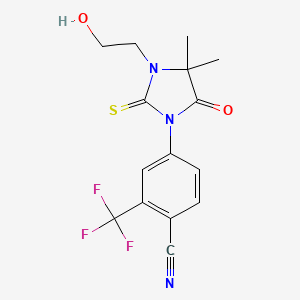
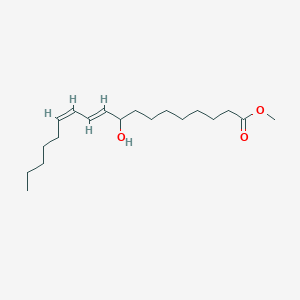

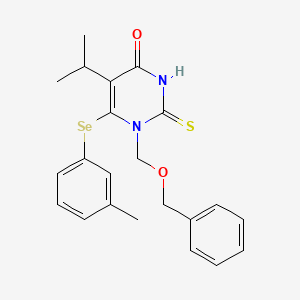
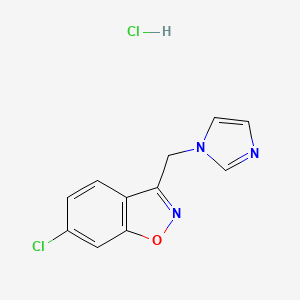

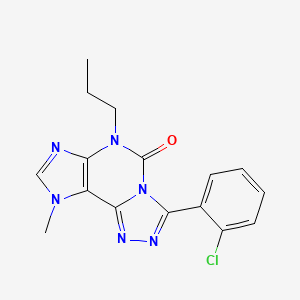
![1-[2-(dibenzylamino)ethyl]-4-phenylpiperidine-4-carbaldehyde;2,4,6-trinitrophenol](/img/structure/B12772849.png)

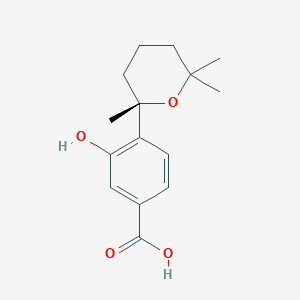
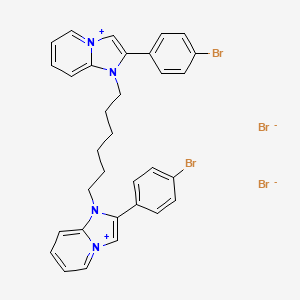
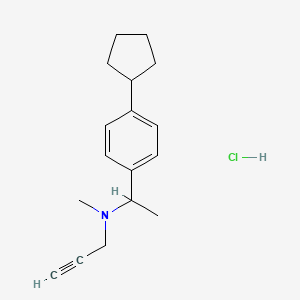
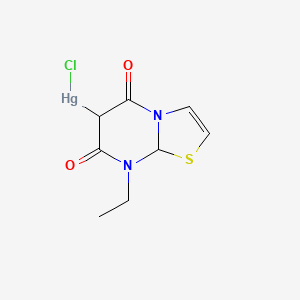
![N,N-diethylethanamine;2-[(5E)-5-[(2Z)-2-(3-ethyl-1,3-benzothiazol-2-ylidene)ethylidene]-4-oxo-3-phenyl-2-sulfanylideneimidazolidin-1-yl]acetic acid](/img/structure/B12772902.png)
